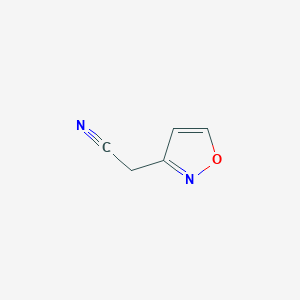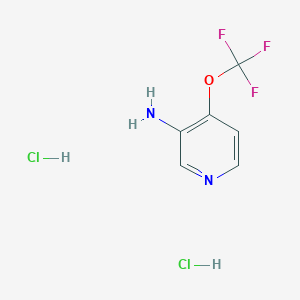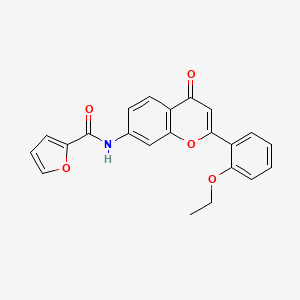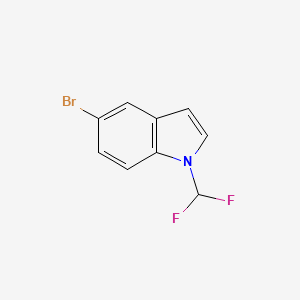![molecular formula C23H21FN4S B2610323 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE CAS No. 726159-84-8](/img/structure/B2610323.png)
1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of fluorophenyl, methylphenyl, thienopyrimidine, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Substitution Reactions: Introduction of the fluorophenyl and methylphenyl groups through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Piperazine Introduction: The final step often involves the reaction of the intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of palladium or other metal catalysts.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to Receptors: Acting as agonists or antagonists.
Inhibit Enzymes: Blocking the activity of specific enzymes.
Modulate Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)PYRIMIDIN-4-YL]PIPERAZINE: Lacks the thieno group.
1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]MORPHOLINE: Contains a morpholine ring instead of piperazine.
Uniqueness
The presence of the thienopyrimidine core and the specific substitution pattern makes 1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE unique. This structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-16-2-4-17(5-3-16)20-14-29-23-21(20)22(25-15-26-23)28-12-10-27(11-13-28)19-8-6-18(24)7-9-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDNJIIOHQEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)


![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)
![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)
